molecular formula C17H24N2O5S B2782963 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2309588-29-0

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2782963
CAS No.: 2309588-29-0
M. Wt: 368.45
InChI Key: NEENIWVORGHTJI-UHFFFAOYSA-N
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a hydroxyethoxy group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene core This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxyethoxy-substituted thiophenes

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophenes or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology: In biological research, the compound is explored for its potential as a drug delivery system. Its ability to interact with biological molecules makes it a candidate for targeted therapies.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as coatings and adhesives

Mechanism of Action

The mechanism by which N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in drug delivery or material synthesis.

Comparison with Similar Compounds

  • N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

  • N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

  • N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Uniqueness: N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-14-5-3-2-4-13(14)10-18-15(21)16(22)19-11-17(24-8-7-20)6-9-25-12-17/h2-5,20H,6-12H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEENIWVORGHTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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